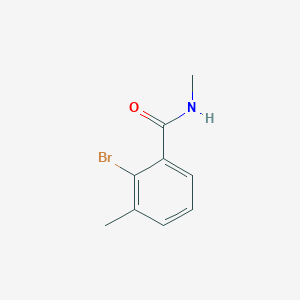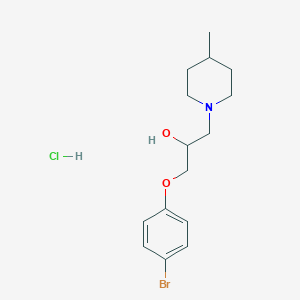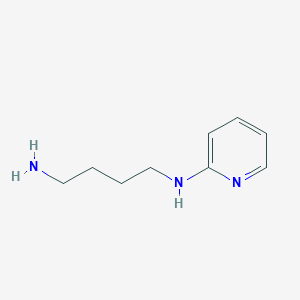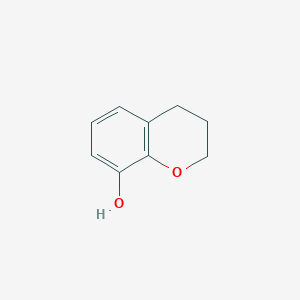
Chroman-8-ol
概要
説明
作用機序
Target of Action
Chroman-8-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets estrogen receptors, particularly estrogen receptor β (ERβ), to which it binds more tightly than to estrogen receptor α (ERα) .
Mode of Action
S-equol acts as a phytoestrogen, exerting its effects by binding to nuclear estrogen receptors expressed in various brain regions . It enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Biochemical Pathways
The biosynthesis of this compound involves two distinct pathways: the shikimate pathway and the MEP pathway . The shikimate pathway gives rise to the chromanol ring from homogentisate (HGA) . As an antioxidant, this compound prevents lipid peroxidation in cellular membranes and quenches harmful reactive oxygen species (ROS) in plants and animals .
Result of Action
This compound has been found to have anti-inflammatory activities . For instance, it can inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells . Moreover, it has been shown to have antioxidant properties, preventing lipid peroxidation and quenching harmful ROS .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of intestinal bacteria is necessary for its production . Additionally, its antioxidant activity can be affected by the presence of other reactive species in the environment .
生化学分析
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chroman-8-ol can be achieved through several methods. One common approach involves the cyclization of substituted phenols with appropriate aldehydes or ketones. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base can yield this compound. Another method involves the reduction of chroman-8-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process. Advanced techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Chroman-8-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chroman-8-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The reduction of chroman-8-one back to this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Chroman-8-one.
Reduction: this compound.
Substitution: Various substituted chromane derivatives depending on the reagents used.
科学的研究の応用
Chroman-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
類似化合物との比較
Similar Compounds
Chroman-4-one: Similar structure but with a carbonyl group at the 4th position instead of a hydroxyl group.
Chroman-2-ol: Hydroxyl group at the 2nd position.
Chroman-6-ol: Hydroxyl group at the 6th position.
Uniqueness
Chroman-8-ol is unique due to the specific positioning of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
3,4-dihydro-2H-chromen-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMSSMXIUODQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1915-20-4 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine](/img/structure/B2787946.png)
![2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2787947.png)
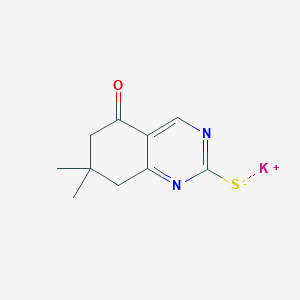

![1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE](/img/structure/B2787951.png)

![N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2787954.png)
![8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
![2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2787958.png)
![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)
![ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)
